molecular formula C9H10N2O2S B2820640 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid CAS No. 1286725-66-3

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid

Cat. No.: B2820640
CAS No.: 1286725-66-3
M. Wt: 210.25
InChI Key: SGNBWZKMIADADR-UHFFFAOYSA-N
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Description

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with an α,β-unsaturated carbonyl compound under acidic conditions to form the imidazo[2,1-b]thiazole core. Subsequent alkylation and carboxylation steps yield the desired propanoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The imidazole and thiazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites and modulating biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives
  • Thiazolo[3,2-b]pyridine derivatives
  • Benzimidazole derivatives

Uniqueness

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid is unique due to its dual heterocyclic structure, which imparts distinct electronic and steric properties. This duality enhances its versatility in chemical reactions and biological interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-6-4-11-7(2-3-8(12)13)5-14-9(11)10-6/h4-5H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNBWZKMIADADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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